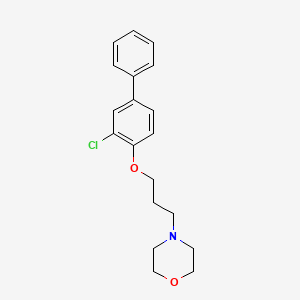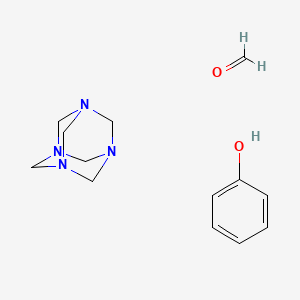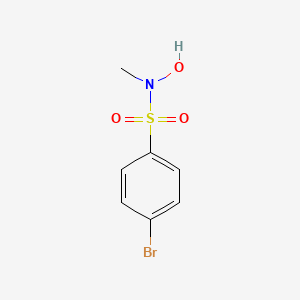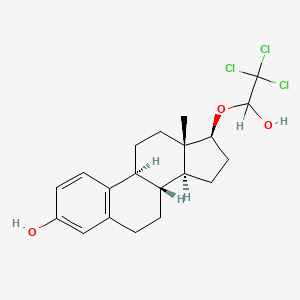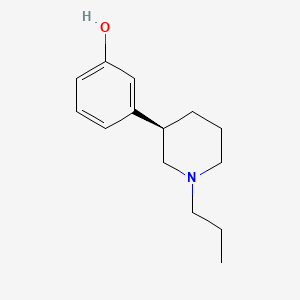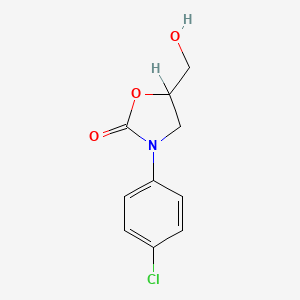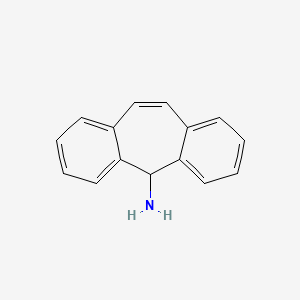
p-Methoxybenzylidene p-biphenylamine
Overview
Description
P-Methoxybenzylidene p-biphenylamine (MBBA) is a liquid crystal compound that has been widely studied for its unique properties and potential applications in various fields. It was first synthesized in 1969 by Gray and Luckhurst and has since been extensively investigated for its optical, electrical, and mechanical properties.
Scientific Research Applications
Chemical Synthesis and Material Science
Photoreactive Agents for Protein Crosslinking : p-Methoxybenzylidene derivatives have been explored for their potential in photoreactive agents suitable for protein crosslinking and affinity labeling. These compounds, under specific conditions, can react quantitatively with amines, thereby facilitating the crosslinking of proteins and peptides. Such reactions are crucial for studying protein interactions and functions within biological systems (Jelenc, Cantor, & Simon, 1978).
Organic Synthesis : The synthesis of Schiff bases, including those derived from p-methoxybenzylidene, plays a significant role in organic chemistry due to their applications in the synthesis of complex molecules. These bases are crucial intermediates in the production of various chemical compounds used in research and industrial applications (Stewart, 1968).
Biomedical Applications
Antioxidant Performance in Ester Oils : Research on enzymatic oligomerization of p-methoxyphenol and phenylamine has led to the synthesis of poly(p-methoxyphenol-phenylamine) compounds with improved antioxidant performance in ester oils. These findings are significant for enhancing the oxidative stability of various industrial oils and could have implications for the development of new antioxidant agents (Miao et al., 2016).
Inhibition of Metabolic Pathways : Studies involving p-methoxybenzylidene derivatives have also examined their role in inhibiting certain metabolic pathways, demonstrating their potential utility in the treatment of diseases or in the modulation of specific biological processes. This includes their use in exploring the mechanisms of action of various biochemical pathways (Hyland et al., 1992).
Corrosion Inhibition
Protecting Materials : Schiff bases derived from ethylenediamine and p-methoxybenzylidene have been shown to effectively inhibit corrosion of metals in acidic environments. Such inhibitors are essential for extending the lifespan of metal components in industrial systems, offering a cost-effective solution to corrosion-related issues (Agrawal et al., 2004).
Solar Energy Conversion
Hole-Transporting Materials for Perovskite Solar Cells : The use of N,N-di-p-methoxyphenylamine-substituted pyrene derivatives as hole-transporting materials (HTMs) in perovskite solar cells has been investigated. These compounds have shown promise in achieving high power conversion efficiency, rivaling traditional HTMs and offering new avenues for the development of more efficient and cost-effective solar energy technologies (Jeon et al., 2013).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-phenylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-22-20-13-7-16(8-14-20)15-21-19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKQBJJHYKJSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25543-63-9 | |
| Record name | p-Methoxybenzylidene p-biphenylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025543639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,8a,9,11,12,19,20-Octahydro-1,20-propano[1,6,3]benzodioxazocino[2,3-f][1,4,10,7]benzotrioxazacyclododecine](/img/structure/B1616426.png)

